1-Phenylbutan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Investigating similarities to amphetamine

Phenylisobutylamine shares structural similarities with amphetamine, differing only by the substitution of a methyl group with an ethyl group on the side chain. Researchers have investigated how this change affects the mechanism of action . Studies have shown that PIA has weaker dopaminergic effects compared to amphetamine but may act as a selective norepinephrine releasing agent .

Discriminative stimulus studies in animals

Some research has focused on the behavioral effects of PIA in animal models. Studies using drug discrimination tasks in rats suggest that the dextroisomer (D-PIA) can partially substitute for dextroamphetamine, indicating some shared stimulant properties .

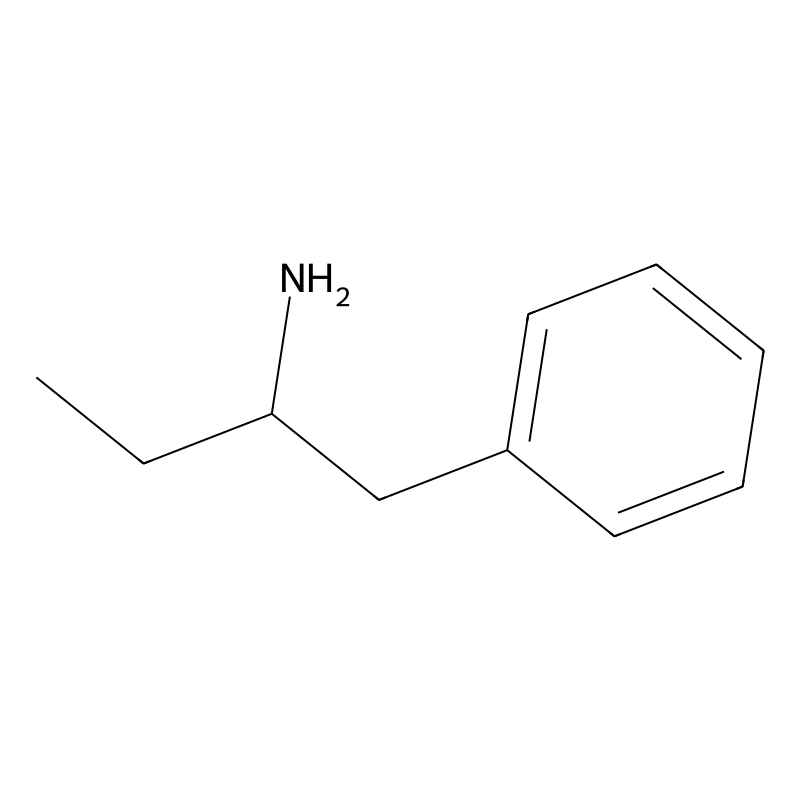

1-Phenylbutan-2-amine, also known as 3-phenylbutan-2-amine, is an organic compound with the molecular formula . It belongs to the class of phenethylamines and is structurally characterized by a phenyl group attached to a butanamine backbone. This compound is recognized for its stimulant properties and has garnered attention in both scientific research and potential therapeutic applications. Its structure can be represented as follows:

textCH3 |C6H5 - C - CH2 - CH3 | NH2

PIBA's mechanism of action is not fully understood, but it is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the central nervous system []. However, compared to amphetamine, PIBA appears to have a weaker effect on dopamine and a stronger effect on norepinephrine [].

- Alkylation: The introduction of alkyl groups to the nitrogen atom.

- Acylation: Formation of amides through reaction with acyl chlorides.

- Reduction: The compound can undergo reduction to yield secondary or tertiary amines depending on the conditions used.

- Oxidation: This may convert it into ketones or carboxylic acids.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations .

1-Phenylbutan-2-amine exhibits stimulant effects, similar to other compounds in the phenethylamine class. Its biological activity includes:

- Interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Potential use in studies related to attention-deficit hyperactivity disorder and other cognitive disorders due to its stimulant properties.

Research indicates that this compound may influence cellular signaling pathways, although detailed mechanisms remain under investigation .

The synthesis of 1-phenylbutan-2-amine can be achieved through several methods:

- Reductive Amination: This method involves reacting phenylacetone with ammonia and a reducing agent like lithium aluminum hydride under controlled conditions.

- Transamination: Utilizing transaminases for producing chiral amines provides a biocatalytic approach that is efficient and selective.

- Direct Alkylation: Starting from simpler amines or phenols, alkylation can yield the desired compound.

Industrial production typically employs these methods on a larger scale, focusing on optimizing yield and purity .

1-Phenylbutan-2-amine has a variety of applications across different fields:

- Pharmaceutical Research: It serves as an intermediate in synthesizing other biologically active compounds.

- Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

- Neuroscience Research: Investigated for its effects on neurotransmitter transporters and potential therapeutic applications in cognitive enhancement.

The compound's unique properties make it valuable in both academic and industrial settings .

1-Phenylbutan-2-amine shares structural similarities with several related compounds in the phenethylamine class. Notable comparisons include:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Methamphetamine | Methyl group at the alpha position | Stronger stimulant effects; higher abuse potential |

| Amphetamine | Similar backbone but without additional groups | Established use in ADHD treatment |

| 2-Amino-1-phenylbutane | Ethyl group at alpha position | Emerging recreational use; forensic applications |

| Phenylbutylamine | Similar structure but different functional groups | Varying biological activity |

The uniqueness of 1-phenylbutan-2-amine lies in its specific structural features that confer distinct biological activities and applications compared to these similar compounds .